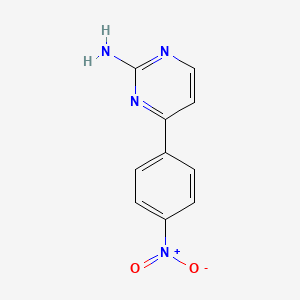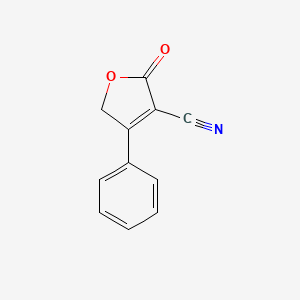
2-methyl-3-(pyrrolidin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-3-(pyrrolidin-2-yl)pyridine, also known as (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine, is a bicyclic compound that consists of a pyridine ring and a pyrrolidine ring. This compound is a naturally occurring alkaloid found in the nightshade family of plants, particularly in tobacco leaves. It is known for its significant biological activity and is commonly referred to as nicotine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-3-(pyrrolidin-2-yl)pyridine can be achieved through various methods. One common synthetic route involves the reaction of pyridine with N-methylpyrrolidine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The process involves the formation of a pyridinium ion intermediate, which then undergoes a series of transformations to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves the extraction of nicotine from tobacco leaves. The extracted nicotine is then purified through a series of chemical processes, including distillation and crystallization, to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-methyl-3-(pyrrolidin-2-yl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. The oxidation process typically converts the pyrrolidine ring to a pyrrolidone ring.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced derivatives.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as pyrrolidone derivatives and substituted pyridines .
Wissenschaftliche Forschungsanwendungen
2-methyl-3-(pyrrolidin-2-yl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with nicotinic acetylcholine receptors.
Medicine: It is investigated for its potential therapeutic applications, including its use in smoking cessation therapies and cognitive enhancement.
Industry: The compound is used in the production of pesticides and insecticides due to its toxic effects on insects
Wirkmechanismus
The primary mechanism of action of 2-methyl-3-(pyrrolidin-2-yl)pyridine involves its interaction with nicotinic acetylcholine receptors in the nervous system. The compound binds to these receptors, leading to the activation of ion channels and subsequent depolarization of neurons. This results in the release of neurotransmitters such as dopamine, which contributes to its stimulant effects .
Vergleich Mit ähnlichen Verbindungen
3-(2-Pyrrolidinyl)pyridine: This compound is structurally similar but lacks the methyl group on the pyridine ring.
Nornicotine: A metabolite of nicotine that has similar biological activity but differs in its chemical structure.
Anabasine: Another alkaloid found in tobacco plants, which has a similar structure but different pharmacological properties
Uniqueness: 2-methyl-3-(pyrrolidin-2-yl)pyridine is unique due to its specific interaction with nicotinic acetylcholine receptors and its potent biological activity. Its structural features, such as the presence of both pyridine and pyrrolidine rings, contribute to its distinct pharmacological profile .
Eigenschaften
IUPAC Name |
2-methyl-3-pyrrolidin-2-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-9(4-2-6-11-8)10-5-3-7-12-10/h2,4,6,10,12H,3,5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNMNLLCHYHPBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50989614 |
Source


|
| Record name | 2-Methyl-3-(pyrrolidin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50989614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69567-18-6 |
Source


|
| Record name | Pyridine, 2-methyl-3-(2-pyrrolidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069567186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-(pyrrolidin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50989614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-[cyano({2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene})carbonyl]carbamate](/img/structure/B1305198.png)



![ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1305211.png)







